2-cyano-N-propylacetamide

Übersicht

Beschreibung

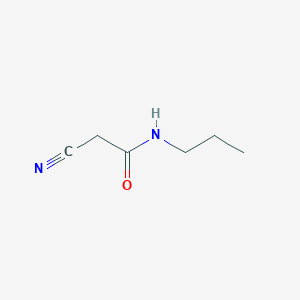

2-Cyano-N-propylacetamide is an organic compound with the molecular formula C6H10N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (–CN) and a propyl group (–C3H7) attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-propylacetamide typically involves the reaction of propylamine with ethyl cyanoacetate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by stirring without the use of solvents. The general reaction scheme is as follows:

[ \text{C2H5O2CCH2CN} + \text{C3H7NH2} \rightarrow \text{C6H10N2O} + \text{C2H5OH} ]

In this reaction, ethyl cyanoacetate (C2H5O2CCH2CN) reacts with propylamine (C3H7NH2) to form this compound (C6H10N2O) and ethanol (C2H5OH) as a byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-N-propylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.

Condensation: Reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

Aminopyrazole Derivatives: Formed through condensation reactions.

Amines: Formed through reduction of the cyano group.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-propylacetamide has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a building block in drug development.

Industry: Utilized in the production of various fine chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-cyano-N-propylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules, potentially affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the propyl group.

2-Cyano-N-(2-pyridyl)acetamide: Contains a pyridyl group, offering different reactivity and applications.

Uniqueness: 2-Cyano-N-propylacetamide is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

2-Cyano-N-propylacetamide is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

- Chemical Formula: C6H10N2O

- Molecular Weight: 142.16 g/mol

- Structure: Contains a cyano group (–CN) and an acetamide group (–CONH2) attached to a propyl chain.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Enzyme Interactions: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This interaction can lead to altered metabolic pathways and influence the pharmacokinetics of other drugs.

- Cell Signaling Pathways: It affects cellular processes by modulating signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

- Gene Expression Modulation: Research indicates that this compound can alter the expression of genes related to metabolic processes, potentially enhancing or inhibiting specific cellular functions depending on concentration and exposure duration.

Antimicrobial Properties

Studies have investigated the antimicrobial efficacy of this compound against various pathogens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been a focus of research. It appears to induce apoptosis in certain cancer cell lines by acting as a TAK1 inhibitor, which is critical in regulating cell survival and apoptosis pathways .

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method: Disk diffusion method was employed.

- Results: The compound exhibited significant zones of inhibition at concentrations above 100 µg/mL, indicating potent antimicrobial activity.

-

Anticancer Study:

- Objective: Assess the effects on human cancer cell lines (e.g., HeLa cells).

- Method: MTT assay for cell viability.

- Results: At concentrations of 50 µM, there was a notable reduction in cell viability (approximately 70%), suggesting strong anticancer properties.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological effects of this compound:

- Low Doses (1-10 mg/kg): May enhance metabolic activity and exhibit protective effects against oxidative stress.

- High Doses (>50 mg/kg): Can lead to cytotoxic effects and apoptosis in various cell types.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Cytochrome P450 Interaction: Influences the metabolism of various substrates, potentially affecting drug interactions.

- Synthesis of Heterocyclic Compounds: Acts as a precursor for synthesizing biologically active heterocycles used in pharmaceuticals.

Transport and Distribution

The distribution within biological systems is facilitated by specific transporters that mediate cellular uptake. Understanding these mechanisms is crucial for optimizing therapeutic applications.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-cyano-N-propylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of cyanoacetic acid derivatives with propylamine under controlled conditions. details a scalable method using methyl cyanoacetate and t-butylacetate, with critical steps including vacuum distillation for solvent removal and seeded crystallization (1% seed loading at 15°C) to enhance purity . Key parameters:

- Temperature control : Maintaining 20–25°C during methyl cyanoacetate addition prevents side reactions.

- Solvent selection : t-Butylacetate improves solubility, while heptane facilitates crystallization.

- Monitoring : Residual methyl cyanoacetate must be <0.5 mol% before crystallization.

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

Methodological Answer:

- Thin-layer chromatography (TLC) : Use hexane:ethyl acetate (9:1) to monitor reaction progress and detect intermediates .

- NMR spectroscopy : Confirm structure via characteristic signals (e.g., cyano group at ~110–120 ppm in NMR; propyl chain protons at δ 0.9–1.6 ppm in NMR) .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Catalyst systems : Acidic vs. alkaline conditions (e.g., uses Fe powder for nitro reduction, while avoids reducing agents).

- Workup protocols : Incomplete crystallization (e.g., ’s heptane wash vs. ethanol recrystallization in ) affects yield .

Strategy: Perform design-of-experiment (DoE) studies to isolate variables (e.g., temperature, solvent ratio) and validate results via triplicate runs.

Q. What mechanistic insights govern the reactivity of the cyano group in this compound during derivatization?

Methodological Answer: The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbonyl, enabling nucleophilic attacks (e.g., amine condensations or thiol additions). demonstrates its role in forming pyridin-2-ylthioacetamide derivatives via nucleophilic substitution . Experimental Design:

- Use kinetic studies (e.g., UV-Vis monitoring) to track reaction rates under varying pH.

- Computational modeling (DFT) to map electron density and predict reactive sites.

Q. How can researchers evaluate the biological activity of this compound derivatives in drug discovery?

Methodological Answer:

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Structure-activity relationship (SAR) : Modify the propyl chain (e.g., branching or halogenation) and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Process optimization : Replace batch reactions with flow chemistry to control exothermic steps (e.g., cyanoacetic acid condensation).

- Purification : Implement continuous crystallization (e.g., mixed-suspension mixed-product removal, MSMPR) to maintain particle size distribution .

- Quality control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of intermediate conversions.

Q. Data Interpretation and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound analogs?

Methodological Answer:

- Referencing : Cross-validate with PubChem data (e.g., ’s InChI Key: KRDXNYGEOLWCLC-UHFFFAOYSA-N) .

- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3).

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

Q. What statistical methods are appropriate for optimizing reaction conditions in multi-step syntheses?

Methodological Answer:

- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) to maximize yield.

- ANOVA : Identify significant factors in fractional factorial designs (e.g., solvent polarity vs. reaction time) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to potential cyanide release during decomposition.

- PPE : Wear nitrile gloves and goggles; avoid skin contact (LD50 data pending, but analogs show moderate toxicity) .

- Waste disposal : Neutralize residues with alkaline peroxide before disposal.

Eigenschaften

IUPAC Name |

2-cyano-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWFLDZVDBAJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403215 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-35-3 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.